Calcium isononanoate
Description
Calcium isononanoate (CAS: 53988-05-9) is a calcium salt derived from isononanoic acid (3,5,5-trimethylhexanoic acid), a branched-chain carboxylic acid. It is primarily utilized as a siccative (drying agent) in industrial coatings and enamels. For example, it is incorporated into enamel formulations at 5% calcium content to accelerate oxidative curing processes . The compound's branched alkyl chain enhances solubility in organic matrices, making it effective in paint and coating systems .
Structure
3D Structure of Parent
Properties
CAS No. |
53988-05-9 |
|---|---|
Molecular Formula |
C18H34CaO4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
calcium;nonanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
QSSGIYRIEKPVTG-UHFFFAOYSA-L |
SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2] |
Pictograms |
Irritant |
Related CAS |
112-05-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isononanoic Acid: Precursor to Calcium Isononanoate
The preparation of this compound begins with the synthesis of its parent acid, isononanoic acid. Industrial methods predominantly utilize 2-ethylhexanol as a starting material, involving dehydration, oxidation, and neutralization steps.
Dehydration of 2-Ethylhexanol
2-Ethylhexanol undergoes gas-phase dehydration at 250–380°C over heterogeneous catalysts such as alumina or phosphoric acid-supported silica. This step yields isononanal, a key intermediate, with a typical space velocity of 0.5 L/L·h. The reaction produces a mixture of branched aldehydes, including 4-methyloctanal and 2-ethylheptanal, which are critical for achieving the desired isomeric profile in the final product.
Oxidation of Isononanal to Isononanoic Acid
Isononanal is oxidized to isononanoic acid using oxygen or oxygen-enriched gases in the presence of alkaline catalysts. Aqueous solutions of alkali or alkaline earth metal hydroxides (e.g., potassium hydroxide) are added to the aldehyde at 40–80°C under atmospheric pressure. For instance, a 50% aqueous potassium hydroxide solution (50 mmol K⁺ per mole of aldehyde) facilitates a 6-hour oxidation at 50°C, yielding crude isononanoic acid with 98.8% purity after distillation.
Distillation and Purification
The crude acid is distilled under reduced pressure (20 hPa) to remove low-boiling impurities and unconverted aldehyde. Industrial-scale distillation achieves an 84.7% yield of isononanoic acid, with a compositional profile dominated by 4-methyloctanoic acid and 2-ethylheptanoic acid. The residual distillation fraction, containing metal carboxylates, is often recycled to optimize material efficiency.
Neutralization Methods for this compound Synthesis
The most direct route to this compound involves neutralizing isononanoic acid with calcium-containing bases. This method is scalable and aligns with industrial practices for producing metal carboxylates.
Reaction with Calcium Hydroxide
Isononanoic acid reacts with calcium hydroxide in an aqueous medium under mild conditions (20–40°C). The exothermic neutralization proceeds as:
$$
2 \text{ C}9\text{H}{17}\text{COOH} + \text{Ca(OH)}2 \rightarrow \text{Ca(C}9\text{H}{17}\text{COO)}2 + 2 \text{ H}_2\text{O}
$$
Stoichiometric control ensures complete conversion, with residual water removed via evaporation or filtration. The reaction is typically conducted at atmospheric pressure, yielding a white precipitate that is washed and dried.
Use of Calcium Carbonate
Calcium carbonate offers a safer alternative for neutralization, particularly in small-scale applications. The reaction, though slower, avoids the handling risks associated with strong bases:
$$
2 \text{ C}9\text{H}{17}\text{COOH} + \text{CaCO}3 \rightarrow \text{Ca(C}9\text{H}{17}\text{COO)}2 + \text{CO}2 + \text{H}2\text{O}
$$
Gas evolution necessitates controlled addition rates to prevent foaming. This method is favored in laboratory settings due to its simplicity and minimal equipment requirements.
Table 1: Comparison of Neutralization Methods
| Parameter | Calcium Hydroxide | Calcium Carbonate |
|---|---|---|
| Reaction Temperature | 20–40°C | 25–60°C |
| Reaction Time | 1–2 hours | 4–6 hours |
| Yield | 92–95% | 85–88% |
| Scalability | Industrial | Laboratory |
Precipitation from Calcium Salts
This compound can be precipitated by reacting water-soluble calcium salts with sodium or potassium isononanoate. This method allows precise control over particle size and morphology.
Calcium Chloride and Sodium Isononanoate
Aqueous solutions of calcium chloride (CaCl₂) and sodium isononanoate (NaC₉H₁₇COO) are mixed at equimolar concentrations. The reaction proceeds as:
$$
\text{CaCl}2 + 2 \text{ NaC}9\text{H}{17}\text{COO} \rightarrow \text{Ca(C}9\text{H}{17}\text{COO)}2 + 2 \text{ NaCl}
$$
The precipitate is filtered, washed with deionized water, and dried at 60°C. Adjusting the reactant concentration (0.1–1.0 M) and stirring rate (200–600 rpm) modulates particle size from 5 µm to 20 µm.
Nano-Synthesis Approaches
Recent advances in nanotechnology have enabled the synthesis of this compound nanoparticles, which exhibit superior surface activity and dispersion properties.
Template-Assisted Synthesis
Polycarbonate membrane templates (pore size: 0.1–0.4 µm) direct the growth of this compound nanoparticles. A solution of calcium hydroxide and isononanoic acid in propan-2-ol is forced through the template, resulting in monodisperse nanoparticles (50–100 nm). This method, adapted from calcium propanoate synthesis, ensures high reproducibility and narrow size distribution.
Microemulsion Techniques
Water-in-oil microemulsions stabilize this compound precursors within nanoscale droplets. A typical system comprises cyclohexane (oil phase), Triton X-100 (surfactant), and aqueous calcium nitrate/isnonanoic acid. The reaction at 45°C for 24 hours produces spherical nanoparticles (20–50 nm) with a polydispersity index <0.2.
Table 2: Nanoparticle Synthesis Parameters
| Method | Particle Size | Polydispersity | Yield |
|---|---|---|---|
| Template-Assisted | 50–100 nm | 0.1 | 78% |
| Microemulsion | 20–50 nm | 0.15 | 65% |
Industrial vs. Laboratory-Scale Production
Industrial Processes
Large-scale production favors continuous neutralization reactors with in-line pH monitoring and automated feed systems. Distillation residues containing this compound are recycled, achieving material utilization efficiencies >90%.
Laboratory Techniques
Batch reactors and Schlenk lines dominate small-scale synthesis, emphasizing purity over throughput. Solvent-free methods, such as mechanochemical grinding of calcium oxide and isononanoic acid, offer rapid access to anhydrous this compound.
Chemical Reactions Analysis
Oxidation Catalysis
Calcium isononanoate serves as a catalyst in the liquid-phase oxidation of aldehydes to carboxylic acids. For instance, it accelerates the conversion of isononanal to isononanoic acid under oxygen:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Pressure | Atmospheric |
| Reaction Time | 6 hours |
| Oxygen Flow Rate | 0.5 L/(L catalyst·h) |
Catalytic Efficiency :
-
The residue containing this compound is recyclable, maintaining catalytic activity over multiple cycles.
-
Transition metals (e.g., Mn, Co) may be co-catalysts to enhance oxidation rates ( ).
Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes decomposition, releasing CO₂ and forming calcium carbonate alongside hydrocarbon byproducts:
Thermal Stability Data :
-
Onset Decomposition : 200°C (observed in gas-phase dehydration processes) ( ).
-
Byproducts : Include branched alkanes (e.g., 4-methyloctane) and ketones.
Interaction with Halogenating Agents
This compound reacts with halogenating agents (e.g., PCl₅, SOCl₂) to form isononanoyl halides, intermediates for anhydrides or esters:
Applications :
Distillation and Purification
Post-reaction mixtures containing this compound are purified via vacuum distillation:
| Parameter | Value |
|---|---|
| Pressure | 20 hPa |
| Bottom Temperature | 148–159°C |
| Top Temperature | 136–139°C |
| Purity Achieved | 98.8% (GC analysis) |
Residue Management :
Scientific Research Applications
Biomedical Applications
Calcium isononanoate has been studied for its role in drug formulations and as a potential therapeutic agent.
1.1 Drug Delivery Systems
Research indicates that calcium salts can enhance the solubility and bioavailability of certain drugs. For instance, this compound has been investigated for its potential in improving the delivery of hydrophobic drugs by forming stable emulsions or micelles that facilitate absorption in biological systems .
1.2 Osteogenic Properties
Calcium compounds are well-known for their osteogenic properties. This compound may contribute to bone health by serving as a calcium source that supports bone mineralization and density. Studies have shown that calcium salts can stimulate osteoblast activity, which is crucial for bone formation .
Material Science Applications
This compound finds applications in materials science, particularly in the development of composites and coatings.
2.1 Composite Materials
In material science, this compound can be utilized as a plasticizer in polymer formulations. Its incorporation into polymer matrices enhances flexibility and durability, making it suitable for various applications including packaging materials and construction composites .
2.2 Coatings
The compound can be used in coatings to improve adhesion properties and weather resistance. Its ability to form stable complexes with other materials allows it to act as a binder in paint formulations, enhancing the longevity and performance of coatings applied to various surfaces .
Therapeutic Potential
Recent studies have explored the therapeutic potential of this compound in treating conditions related to calcium deficiency and metabolic disorders.
3.1 Role in Alcoholism Treatment
Calcium ions have been implicated in the pharmacological effects of certain drugs used to treat alcoholism, such as acamprosate. Research suggests that calcium-containing compounds may help reduce relapse rates by modulating neurotransmitter systems affected by alcohol withdrawal . this compound's role in this context could be further investigated as part of a broader strategy to enhance the efficacy of alcoholism treatments.
Case Studies
Mechanism of Action
The mechanism of action of calcium isononanoate involves its interaction with calcium channels and other calcium-binding proteins. It can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell proliferation .
Comparison with Similar Compounds
Key Research Findings
- Performance in Coatings: this compound outperforms lead-based driers in safety while matching the drying efficiency of cobalt-based systems, which are being phased out due to toxicity concerns .
- Environmental Impact: this compound’s biodegradability offers an advantage over persistent metal alternatives like cadmium or manganese .
Biological Activity
Calcium isononanoate, a calcium salt of isononanoic acid, has garnered attention in various fields, including materials science and biomedicine. Its biological activity is particularly significant in applications related to bone health, antimicrobial properties, and potential use in drug delivery systems. This article explores the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.
Chemical and Physical Properties
This compound is synthesized from isononanoic acid, which is derived from 2-ethylhexanol. This compound exhibits unique properties that make it suitable for various applications. The molecule's structure allows it to interact with biological systems effectively, influencing cellular behavior and promoting specific biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈CaO₂ |
| Molecular Weight | 198.23 g/mol |
| Solubility | Soluble in water |
| pH | Neutral |
Antimicrobial Properties
This compound exhibits antimicrobial activity, which has been explored in dental applications. Research indicates that calcium ions released from calcium-based compounds can enhance the antibacterial effects against common pathogens found in endodontics. The mechanism involves the disruption of microbial cell membranes and the alteration of intracellular pH, leading to cell death .
Bone Health and Regeneration
Calcium plays a critical role in bone health, and this compound contributes to this by providing a source of bioavailable calcium that can support bone mineralization. Studies have shown that calcium-based materials can promote osteogenesis by enhancing the expression of key markers involved in bone formation, such as bone morphogenetic proteins (BMPs) and collagen .
Case Study: Osteogenic Potential
A study involving calcium-based hydrogels containing this compound demonstrated improved bone regeneration in animal models. The hydrogel facilitated the release of calcium ions at the site of injury, promoting osteoblast differentiation and mineralization. This led to significantly enhanced bone healing compared to control groups .
Drug Delivery Systems
Recent research has explored the potential of this compound as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release mechanisms. This property is particularly advantageous in targeting specific tissues or cells within the body, enhancing the efficacy of treatments while minimizing side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Ion Release : Upon dissolution, calcium ions are released, which are essential for various cellular processes including signaling pathways involved in cell proliferation and differentiation.
- pH Modulation : The compound can influence local pH levels, affecting microbial viability and promoting an environment conducive to bone regeneration.
- Biomineralization : Calcium ions facilitate biomineralization processes that are crucial for bone repair and regeneration.
Q & A
Q. Q1. What are the optimal catalytic conditions for synthesizing calcium isononanoate, and how does its purity impact downstream applications?
this compound can be synthesized via neutralization of isononanoic acid with calcium hydroxide or carbonate in aqueous media. Key variables include pH control (8.5–9.5), temperature (60–80°C), and molar ratios (2:1 acid-to-calcium base). Post-synthesis, purity is assessed via titration (acid value < 1 mg KOH/g) and FTIR to confirm carboxylate bonding (asymmetric COO⁻ stretch at ~1540 cm⁻¹). Impurities (e.g., unreacted acid) may reduce catalytic efficacy in oxidation reactions .
Q. Q2. How should researchers characterize this compound’s physicochemical properties for reproducibility?
Follow IUPAC guidelines for nomenclature and SI units . Characterize using:
- Thermal stability : TGA (decomposition onset ~250°C).
- Solubility : Hydrophobic in nonpolar solvents (e.g., toluene) but dispersible in polar aprotic solvents with surfactants.
- Elemental analysis : Confirm Ca²⁺ content via EDTA titration (target: 9–11% w/w).
Report deviations >5% from theoretical values and validate with triplicate measurements .
Advanced Research: Mechanistic and Safety Studies
Q. Q3. What methodologies are suitable for evaluating this compound’s dermal safety in biomedical applications?
Adapt human maximization tests (HMT) used for structurally similar esters (e.g., cetearyl isononanoate):
- Induction : Apply 0.05 mL test substance (5–10% in petrolatum) under occlusive patches for 48 hours, preceded by sodium lauryl sulfate (SLS) irritation.
- Challenge : After a 10-day rest, reapply to a new site. Score erythema/edema at 48/72 hours using the Magnusson-Kligman scale (0–3). No sensitization was observed in studies with 25–28 subjects for related esters, suggesting low risk, but validate with calcium-specific trials .
Q. Q4. How can researchers resolve contradictions in regulatory classifications of this compound?
this compound is listed under CAS 53988-05-9 in EPA’s Endocrine Disruptor Screening Program but was deemed non-prioritized under Canada’s CEPA due to insufficient ecotoxicity data . To address discrepancies:
- Conduct OECD 407 (28-day oral toxicity) and OECD 209 (activated sludge inhibition) assays.
- Cross-reference ECHA’s “Not Known” status with recent industry-submitted data (e.g., genotoxicity assays in Pelargonic Acid and its Esters ).
Methodological Challenges in Environmental Impact Analysis
Q. Q5. What experimental designs are recommended for assessing this compound’s environmental persistence?
Use OECD 301B (Ready Biodegradability):
- Setup : Incubate 10–20 mg/L this compound with activated sludge (30°C, pH 7).
- Metrics : Measure dissolved organic carbon (DOC) removal over 28 days. If <60% degradation, proceed to hydrolysis studies (OECD 111) at pH 4, 7, and 8.
- Ecotoxicity : Pair with Daphnia magna acute toxicity (EC50) tests. Preliminary data for isononanoate esters show low aquatic toxicity (EC50 > 100 mg/L) .
Q. Q6. How can researchers optimize this compound’s role as a catalyst in oxidation reactions?
In hydroformylation processes (e.g., isononanal oxidation):
- Catalyst loading : 0.5–1.5% w/w this compound.
- Reaction conditions : 80–100°C, O₂ pressure 2–5 bar. Monitor conversion via GC-MS (retention time ~8.2 min for isononanoic acid).
- Kinetics : Fit data to a pseudo-first-order model; activation energy (Ea) typically ~50 kJ/mol. Reuse catalyst up to 5 cycles with <15% activity loss .
Data Interpretation and Validation
Q. Q7. How should conflicting results in this compound’s thermal stability be addressed?
Discrepancies in TGA data (e.g., decomposition at 250°C vs. 230°C) may stem from:
Q. Q8. What statistical approaches are critical for validating this compound’s efficacy in controlled release formulations?
For drug delivery studies:
- Release kinetics : Fit to Higuchi model (R² > 0.95).
- ANOVA : Compare release rates across formulations (p < 0.05).
- Accelerated stability : Store at 40°C/75% RH for 6 months; track crystallinity via XRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
